GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP
CAS No.: 1858223-99-0
Cat. No.: VC3225362
Molecular Formula: C33H48N4O21
Molecular Weight: 836.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1858223-99-0 |
|---|---|
| Molecular Formula | C33H48N4O21 |
| Molecular Weight | 836.7 g/mol |
| IUPAC Name | (2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C33H48N4O21/c1-12(40)34-21-17(43)8-33(32(49)50,58-29(21)24(45)18(44)9-38)53-11-20-26(47)28(57-30-22(35-13(2)41)27(48)25(46)19(10-39)55-30)23(36-14(3)42)31(56-20)54-16-6-4-15(5-7-16)37(51)52/h4-7,17-31,38-39,43-48H,8-11H2,1-3H3,(H,34,40)(H,35,41)(H,36,42)(H,49,50)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27+,28+,29+,30-,31-,33+/m0/s1 |
| Standard InChI Key | LQCFVBAMHWMDAT-PQEAEXJMSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)O)O |
| SMILES | CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O |
| Canonical SMILES | CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O |
Introduction
GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP is a synthetic carbohydrate molecule composed of three key sugar units: N-acetylglucosamine (GlcNAc), N-acetylneuraminic acid (Neu5Ac, a sialic acid), and N-acetylgalactosamine (GalNAc). These are linked via specific glycosidic bonds, with a para-nitrophenyl (pNP) group attached to the structure. The compound is widely used in glycosylation studies, proteomics, and biochemical assays due to its unique structural and functional properties .
Structural Features
The chemical structure of GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP is defined by its specific glycosidic linkages:
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Beta (1-3) Linkage: Connects GlcNAc to GalNAc.
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Alpha (2-6) Linkage: Attaches Neu5Ac to GalNAc.
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pNP Group: A para-nitrophenyl group acts as a chromogenic tag for detection in enzymatic assays .
Structural Representation:
| Component | Description |
|---|---|
| GlcNAc | N-acetylglucosamine, contributes to glycan recognition |
| Neu5Ac | Sialic acid, involved in cell signaling and immune modulation |
| GalNAc | N-acetylgalactosamine, forms the core of many O-linked glycans |
| pNP | Para-nitrophenyl group, aids in spectrophotometric detection during reactions |
Glycosylation Studies
GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP is a critical tool for studying glycosylation processes, which involve the attachment of glycans to proteins or lipids. These processes are essential for:
Enzyme Substrate
The compound serves as a substrate for glycosyltransferases and glycosidases, enzymes that catalyze the addition or removal of sugar residues. Its chromogenic pNP group allows for easy monitoring of enzymatic activity via spectrophotometry .
Disease Research
Abnormal glycosylation patterns are linked to diseases such as cancer and autoimmune disorders. This compound aids in identifying glycan-binding proteins (lectins) that may serve as biomarkers or therapeutic targets .
Biochemical Assays
The pNP group enables sensitive detection of enzymatic reactions, making the compound ideal for:
Glycan-Based Diagnostics
Its specific sugar sequence makes it a potential candidate for developing diagnostic tools for diseases associated with altered glycosylation patterns .
Interaction Studies
The compound is used to study interactions between glycans and lectins, which play roles in:
Synthesis Methods
Two primary methods are employed for synthesizing GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP:
Chemical Synthesis
This method involves stepwise chemical reactions to build the complex carbohydrate structure. While precise, it can be labor-intensive and requires extensive purification steps.
Enzymatic Synthesis
Using glycosyltransferases, this method offers higher specificity and efficiency by mimicking natural biosynthetic pathways .
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Neu5Ac alpha(2-6)Gal beta(1-3)GlcNAc-beta-pNP | Similar sialic acid linkage | Focuses on sialic acid interactions |
| Gal beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP | Additional galactose unit | Emphasizes galactose's role in cell signaling |
| GlcNAc beta(1-4)Gal alpha-pNP | Different linkage type (beta (1-4)) | Explores alternative enzymatic pathways |
Data Table: Key Specifications
| Property | Details |
|---|---|
| Molecular Formula | C₃₃H₄₈N₄O₂₁ |
| Molecular Weight | 836.75 g/mol |
| CAS Number | 1858223-99-0 |
| Purity | ≥97% (HPLC) |
| Functional Groups | Acetamido, Hydroxyl, p-Nitrophenyl |
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